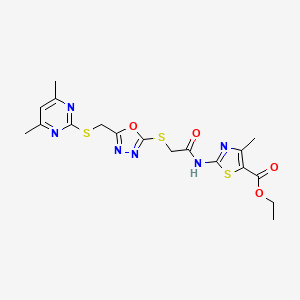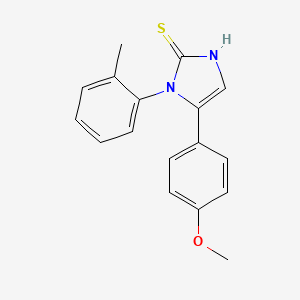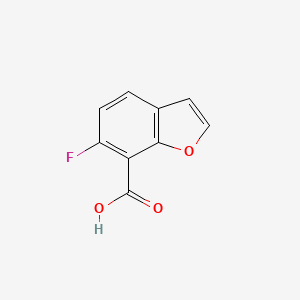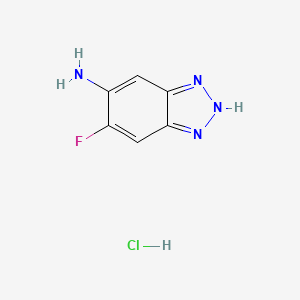![molecular formula C25H26N4O2S B3014584 (4-Benzylpiperazin-1-yl)(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone CAS No. 1005300-67-3](/img/structure/B3014584.png)
(4-Benzylpiperazin-1-yl)(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-Benzylpiperazin-1-yl)(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone” is a chemical compound with the molecular formula C25H30N4O2S . It is composed of a methyl(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione moiety linked to a 2-methoxyphenyl unit via a piperazine ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy . The exact structure would depend on the specific substituents and their positions in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be predicted based on its structure. It has a molecular weight of 450.6 g/mol . Other properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally.Scientific Research Applications
NMDA Receptor Antagonism
(4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone, a derivative of (4-Benzylpiperazin-1-yl)(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone, was identified as a potent antagonist of the NR2B subunit-selective NMDA receptor. This research highlights its potential in treating conditions like hyperalgesia, emphasizing the compound's role in neurological research (Borza et al., 2007).
Antibacterial and Antifungal Activities
Several studies have synthesized derivatives of the compound to explore their antibacterial and antifungal activities. For instance, new thiazolyl pyrazole and benzoxazole derivatives, which are structurally related to the compound, were evaluated for their antibacterial properties (Landage et al., 2019). Additionally, novel (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives were synthesized and shown to have promising antifungal activity (Lv et al., 2013).
Receptor Binding and Antagonism
In the realm of pharmacology, various derivatives of this compound have been synthesized and evaluated for their binding affinities at different receptors. For example, non-substituted and 4-halogenated arylpiperazin-1-yl-ethyl-benzimidazoles, structurally similar to the compound, were assessed for their affinities at rat D2, 5-HT2A, and α1-adrenergic receptors, showing potential as neuroleptics (Tomić et al., 2011).
Synthesis and Characterization for Medical Imaging
Compounds structurally similar to this compound have been synthesized and characterized for their potential use in medical imaging, particularly in PET scanning for Parkinson's disease. An example is the synthesis of [11C]HG-10-102-01, a compound used for imaging LRRK2 enzyme in Parkinson's disease (Wang et al., 2017).
Mechanism of Action
Target of Action
The primary target of this compound is the oxidoreductase proteins . Oxidoreductases are a broad group of enzymes involved in the transfer of electrons from one molecule (the oxidant) to another (the reductant). They play a crucial role in various biological processes, including energy production, biosynthesis, detoxification, and immunity.
Mode of Action
The compound interacts with its target, the oxidoreductase proteins, through a process known as docking . Docking is a method which predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The estimated score by genetic algorithm was found to have a good correlation with the experimental inhibitory potency of the derivatives .
Result of Action
The compound exhibits significant antibacterial and antifungal activity
properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2S/c1-18-23(24(30)28-14-12-27(13-15-28)16-19-6-4-3-5-7-19)32-25-26-22(17-29(18)25)20-8-10-21(31-2)11-9-20/h3-11,17H,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEARKBWSWQMJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)OC)C(=O)N4CCN(CC4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Trifluoromethyl)-2-azaspiro[3.3]heptane](/img/structure/B3014501.png)




![N-(3-chlorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B3014508.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(5-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3014509.png)

![N-(3-cyanothiolan-3-yl)-4-[(ethylsulfanyl)methyl]benzamide](/img/structure/B3014513.png)
![N-(benzo[d]thiazol-2-yl)-2-((3-(2-(4-methylphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3014514.png)
![7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3014516.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-((benzyloxy)methyl)piperidin-1-yl)methanone](/img/structure/B3014519.png)

![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)cyclopropanecarboxamide](/img/structure/B3014523.png)